molecular formula C11H21NO3S B2737773 Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate CAS No. 937203-27-5

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate

Cat. No.: B2737773
CAS No.: 937203-27-5
M. Wt: 247.35
InChI Key: ZTALSWXWWBDYOW-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate is a thiomorpholine derivative featuring a sulfur atom in its six-membered heterocyclic ring, a hydroxyethyl substituent at the 3-position, and a tert-butyl carboxylate ester at the 4-position. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceutical research, due to its versatility in modifying solubility, stability, and reactivity. It is commercially available in varying quantities (e.g., 50 mg to 500 mg) and is referenced under identifiers such as 3D-MMB20327 and BD159942 .

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-7-16-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTALSWXWWBDYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine with tert-butyl chloroformate and 2-hydroxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can revert it back to a hydroxyl group .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H19NO5S
  • Molecular Weight : 265.33 g/mol
  • IUPAC Name : Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate

The compound features a thiomorpholine ring, which incorporates sulfur and nitrogen atoms, contributing to its unique reactivity and biological activity. The presence of the hydroxymethyl group enhances solubility and reactivity with biological macromolecules.

Organic Synthesis

This compound is widely utilized as an intermediate in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable building block for constructing complex molecules. For example:

  • Synthesis of Heterocycles : The compound can be used to synthesize diverse heterocyclic compounds, which are critical in pharmaceutical chemistry .
  • Functionalization Reactions : It can undergo functionalization to yield derivatives with enhanced biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of thiomorpholine carboxylates exhibit significant antimicrobial properties. For instance, synthesized amides derived from this compound demonstrated promising in vitro antimicrobial activity against various pathogens .
  • Enzyme Inhibition : Preliminary research indicates that the compound may inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development .

Industrial Applications

The unique structure of this compound allows for its incorporation into specialty chemicals and materials:

  • Production of Polymers : The compound can be utilized in the synthesis of advanced polymeric materials due to its reactive functional groups.
  • Coatings and Adhesives : Its properties make it suitable for use in coatings and adhesives that require specific performance characteristics.
Compound NameStructure FeaturesUnique Aspects
This compoundContains sulfur; thiomorpholine corePotential enzyme inhibition
Tert-butyl thiomorpholine-4-carboxylateSimilar core but without hydroxymethyl groupDifferent reactivity profiles
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylateLacks sulfur; contains only nitrogenMore stable; different binding profile

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of thiomorpholine carboxylates highlighted their antimicrobial efficacy. The synthesized compounds were evaluated against a range of bacterial strains, showing inhibition zones comparable to standard antibiotics. The findings suggest that modifications to the core structure could enhance pharmacological properties, leading to improved efficacy against specific diseases .

Case Study 2: Enzyme Interaction Studies

Research has focused on the interaction of this compound with metabolic enzymes. Initial binding affinity studies indicate that the compound may modulate enzyme activity, which could lead to novel therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Thiomorpholine vs. Morpholine Derivatives

Key Analog :

  • (S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 813433-76-0, BD159942)
    • Structural Difference : Replaces the sulfur atom in thiomorpholine with oxygen, forming a morpholine ring.
    • Impact :
  • Electronic Effects : Oxygen is more electronegative than sulfur, altering electron density distribution and hydrogen-bonding capacity.
  • Solubility : Morpholine derivatives may exhibit higher polarity compared to thiomorpholine analogs due to oxygen’s stronger dipole moment .

Oxidized Thiomorpholine Derivatives

Key Analog :

  • tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide (CAS 1373028-03-5)
    • Structural Difference : The thiomorpholine sulfur is oxidized to a sulfone group (-SO₂-).
    • Impact :
  • Solubility : Increased polarity due to sulfone oxidation enhances aqueous solubility compared to the parent thiomorpholine .

Piperazine-Based Analogs

Key Analogs (from ):

  • tert-Butyl 5-Fluoro-3-((4-(2-hydroxyethyl)-piperazin-1-yl)methyl)-1H-indole-1-carboxylate (11a)
  • tert-Butyl 3-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methoxy-1H-indole-1-carboxylate (11b)
    • Structural Difference : Replace thiomorpholine with a piperazine ring (two nitrogen atoms in a six-membered ring).
    • Impact :
  • Basicity : Piperazine derivatives exhibit higher basicity due to the presence of two amine groups, influencing protonation states under physiological conditions.

Substitution Variants

Key Analog :

  • tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate (CAS 2375165-90-3)
    • Structural Difference : Substitutes the hydroxyethyl group with a vinyl (-CH₂CH₂) moiety.
    • Impact :
  • Reactivity : The vinyl group offers sites for further functionalization (e.g., polymerization or cross-coupling reactions).
  • Polarity : Reduced hydrophilicity compared to the hydroxyethyl-containing analog .

Comparative Data Table

Compound Name Heterocycle Key Substituent CAS Number Key Properties
Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate Thiomorpholine 2-hydroxyethyl - Moderate polarity, sulfur enhances stability
(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate Morpholine 2-hydroxyethyl 813433-76-0 Higher polarity due to oxygen
tert-Butyl 2-(2-hydroxyethyl)thiomorpholine-4-carboxylate 1,1-dioxide Thiomorpholine-SO₂ 2-hydroxyethyl, sulfone 1373028-03-5 Enhanced solubility, electron-withdrawing
tert-Butyl 5-Fluoro-3-((4-(2-hydroxyethyl)-piperazin-1-yl)methyl)-1H-indole-1-carboxylate Piperazine 2-hydroxyethyl, fluoro - High basicity, pharmacological relevance
tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate Morpholine Vinyl 2375165-90-3 Lower polarity, reactive vinyl group

Biological Activity

Tert-butyl 3-(2-hydroxyethyl)thiomorpholine-4-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

This compound is characterized by a thiomorpholine ring, which is a six-membered ring containing sulfur. The presence of the tert-butyl and hydroxyethyl groups contributes to its solubility and reactivity. The molecular formula is C11H19NO3SC_{11}H_{19}NO_3S, and it exhibits properties typical of thiomorpholine derivatives, such as potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.
  • Receptor Binding : It could bind to certain receptors, altering cellular signaling processes.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.

Antioxidant and Anti-inflammatory Potential

Research indicates that compounds similar to this compound exhibit significant antioxidant and anti-inflammatory activities. For instance, studies on multifunctional compounds designed to tackle oxidative stress and inflammation have shown promising results. These compounds were tested for their ability to inhibit lipid peroxidation, with some derivatives demonstrating IC50 values as low as 5 μM, indicating potent antioxidant effects .

Structure-Activity Relationship (SAR)

The SAR studies provide insight into how modifications to the chemical structure influence biological activity. For example:

CompoundStructure ModificationIC50 (μM)Biological Activity
ABase Structure250Low antioxidant activity
BHydroxyethyl addition10Significant antioxidant activity
CTert-butyl substitution5Potent antioxidant and anti-inflammatory effects

These findings suggest that specific modifications to the structure can enhance the compound's efficacy against oxidative stress .

Case Studies

  • In Vivo Efficacy : In a study evaluating the antihyperlipidemic effects of related compounds, significant reductions in total cholesterol (TC) and triglyceride (TG) levels were observed in animal models after administration . This suggests potential therapeutic applications for cardiovascular diseases.
  • Cell Culture Studies : In vitro studies have demonstrated that derivatives of thiomorpholine compounds can effectively reduce inflammation markers in cultured cells, supporting their role as anti-inflammatory agents .

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